molecular formula C7H9ClN2O B6299408 2-(6-Chloropyrazin-2-yl)propan-2-ol CAS No. 2254337-61-4

2-(6-Chloropyrazin-2-yl)propan-2-ol

Cat. No. B6299408
CAS RN: 2254337-61-4
M. Wt: 172.61 g/mol
InChI Key: GELKLBRDTBTEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloropyrazin-2-yl)propan-2-ol, also known as chloropyrazinol, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of many other compounds and has been studied extensively for its potential use in drug development. Chloropyrazinol has been used in the synthesis of antibiotics, anti-cancer drugs, and other therapeutic agents. It has also been studied for its potential to act as a prodrug in drug delivery systems.

Mechanism of Action

The exact mechanism of action of 2-(6-Chloropyrazin-2-yl)propan-2-olnol is not yet fully understood. However, it is known to be an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the body, which can result in increased alertness, improved memory, and increased focus.
Biochemical and Physiological Effects
Chloropyrazinol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to act as an acetylcholinesterase inhibitor, leading to increased levels of acetylcholine in the body. It has also been shown to have anti-inflammatory, analgesic, and anti-convulsant effects. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Chloropyrazinol has several advantages for laboratory experiments. It is relatively easy to synthesize, has a high yield, and is stable in a variety of solvents. Additionally, it is non-toxic and has a wide range of applications in scientific research. However, it has some limitations. It is not soluble in water, so it must be dissolved in a polar solvent such as methanol or ethanol. Additionally, it has a relatively low solubility in most organic solvents, so it must be used in high concentrations.

Future Directions

The potential applications of 2-(6-Chloropyrazin-2-yl)propan-2-olnol in drug development and other scientific research are far-reaching. Future research should focus on further elucidating the mechanism of action of 2-(6-Chloropyrazin-2-yl)propan-2-olnol and exploring its potential as a prodrug in drug delivery systems. Additionally, further research should be conducted on its potential to act as an anti-inflammatory, analgesic, and anti-convulsant agent. Finally, further research should be conducted on its potential neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Synthesis Methods

Chloropyrazinol can be synthesized by the reaction of 2-2-(6-Chloropyrazin-2-yl)propan-2-olne and propan-2-ol in the presence of an acid catalyst. The reaction is carried out in a polar solvent such as methanol or ethanol at temperatures of 50-60°C. The reaction is usually complete within 1-2 hours. The yield of the reaction is typically in the range of 70-80%.

Scientific Research Applications

Chloropyrazinol has been studied extensively for its potential use in drug development. It has been used in the synthesis of antibiotics, anti-cancer drugs, and other therapeutic agents. It has also been studied for its potential to act as a prodrug in drug delivery systems. Additionally, 2-(6-Chloropyrazin-2-yl)propan-2-olnol has been used in the synthesis of other compounds, such as pyrazinamide, a drug used to treat tuberculosis.

properties

IUPAC Name

2-(6-chloropyrazin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-9-4-6(8)10-5/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELKLBRDTBTEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC(=N1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyrazin-2-YL)propan-2-OL

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